1-Piperidineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride is a chemical compound with the molecular formula C18-H36-N2-O.Cl-H and a molecular weight of 333.02 . This compound is known for its various applications in scientific research and industry.
Analyse Chemischer Reaktionen
1-Piperidineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies to understand its effects on different biological systems.
Industry: The compound is used in industrial processes for the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways it is known to exert its effects through interactions with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Piperidineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride can be compared with other similar compounds, such as:
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: This compound has a similar structure and chemical properties.
N-(2-methyldecan-2-yl)-2-piperidin-1-ylacetamide, hydrochloride: Another compound with comparable chemical characteristics.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
109644-00-0 |
---|---|
Molekularformel |
C18H37ClN2O |
Molekulargewicht |
333.0 g/mol |
IUPAC-Name |
N-(2-methyldecan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C18H36N2O.ClH/c1-4-5-6-7-8-10-13-18(2,3)19-17(21)16-20-14-11-9-12-15-20;/h4-16H2,1-3H3,(H,19,21);1H |
InChI-Schlüssel |
ZHCPCKAIMMLIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.